molecular formula C18H22N6 B2930012 4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine CAS No. 946356-58-7

4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine

Cat. No.: B2930012
CAS No.: 946356-58-7
M. Wt: 322.416
InChI Key: GMUHKLFGTLPMCX-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine is a fused pyrimidine derivative with a pyrazole core and a substituted piperazine moiety. Pyrazolo[5,4-d]pyrimidines are structurally analogous to purines, enabling interactions with biological targets such as kinases and growth factor receptors . The ethylpiperazinyl group enhances solubility and bioavailability, while the 2-methylphenyl substituent modulates steric and electronic interactions with target proteins .

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-3-22-8-10-23(11-9-22)17-15-12-21-24(18(15)20-13-19-17)16-7-5-4-6-14(16)2/h4-7,12-13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUHKLFGTLPMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine typically involves the construction of the pyrazolo[5,4-d]pyrimidine core followed by the introduction of the ethylpiperazinyl and methylphenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the aza-Wittig cyclization and dimroth-type rearrangement have been employed to achieve regioselective synthesis of pyrazolo[5,4-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid-phase synthesis and sequential SNAr reactions has been explored to create libraries of pyrazolo[5,4-d]pyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrazolo[5,4-d]pyrimidine core .

Scientific Research Applications

4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the ATP site of these kinases, the compound can inhibit their activity, thereby affecting cell signaling pathways involved in cell growth, differentiation, and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolopyrimidine Derivatives

Structural Analogues

Pyrazolo[3,4-d]pyrimidine derivatives vary significantly in substituents, influencing their pharmacological profiles. Key analogues include:

Compound Name Substituents Key Features Biological Activity (IC₅₀ or EC₅₀) References
4-(Phenylamino)pyrazolo[3,4-d]pyrimidine 4-Phenylamino, pyrazole core Potent EGFR inhibitor; tested on A-431 and MK cell lines EGFR IC₅₀: 0.005–0.13 µM
Piperidine-substituted pyrazolo[3,4-d]pyrimidine 4-Piperidine, pyrazole core Improved blood-brain barrier penetration; antitumor activity in glioblastoma models Src kinase inhibition (IC₅₀ ~10 nM)
Thieno[3,2-d]pyrimidine hybrid Fused thieno-pyrimidine system Enhanced metabolic stability; dual kinase/DNA-binding activity Antiproliferative EC₅₀: 1.2–3.5 µM
4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine 4-Ethylpiperazinyl, 2-methylphenyl Predicted Src kinase inhibition; potential for oral bioavailability Data pending (extrapolated from )

Structural Insights :

  • The ethylpiperazinyl group in the target compound likely improves solubility compared to phenylamino or piperidine substituents, which are more lipophilic .
  • The 2-methylphenyl group may enhance target binding affinity relative to unsubstituted aryl groups, as seen in EGFR inhibitors like compound 190 (IC₅₀: 0.005 µM) .

Functional Comparisons

Kinase Inhibition
  • EGFR Inhibition: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines (e.g., compound 190) show nanomolar EGFR inhibition, blocking downstream signaling pathways in cancer cells . In contrast, the target compound’s piperazinyl group may shift selectivity toward Src-family kinases, as observed in related pyrazolopyrimidines .
  • Src Kinase Inhibition : Piperidine-substituted derivatives demonstrate Src inhibition (IC₅₀ ~10 nM) and antiproliferative effects in neuroblastoma models . The ethylpiperazinyl substituent in the target compound is hypothesized to mimic this activity while improving pharmacokinetics.
Antitumor Efficacy
  • In Vivo Performance: Piperidine-substituted pyrazolopyrimidines reduced tumor growth in glioblastoma xenografts by 60–70% at 10 mg/kg . The target compound’s methylphenyl group may enhance tissue penetration, though in vivo data are lacking.
  • Cellular Uptake: Thieno-pyrimidine hybrids exhibit prolonged intracellular retention due to fused heterocyclic systems, whereas the target compound’s simpler structure may favor rapid clearance .

Biological Activity

4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine is a novel compound belonging to the pyrazolo[5,4-d]pyrimidine class, recognized for its potential therapeutic applications due to its unique structural features. This compound has garnered interest in medicinal chemistry due to its promising biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure

The compound's structure is characterized by a pyrazolo[5,4-d]pyrimidine core, fused with a 2-methylphenyl group and substituted with a 4-ethylpiperazine moiety. This configuration is believed to contribute significantly to its biological activity.

Compound Name Structure Unique Features
This compoundStructurePotential antitumor and anti-inflammatory properties

Antitumor Activity

Research indicates that derivatives of pyrazolo[5,4-d]pyrimidines, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Specifically, studies have demonstrated that they can modulate key signaling pathways involved in cell growth and survival, such as:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Pyrazolo[5,4-d]pyrimidines are known to inhibit CDK activity, which is crucial for cancer cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Targeting BRAF(V600E) Mutations : Some derivatives have shown efficacy against specific mutations like BRAF(V600E), which are common in melanoma .

Anti-inflammatory Activity

In addition to their antitumor effects, these compounds also exhibit anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory cytokines and other mediators involved in inflammatory responses. For instance:

  • Nitric Oxide (NO) Inhibition : Certain derivatives effectively reduce LPS-induced NO production, suggesting potential applications in treating inflammatory diseases .

The biological mechanisms underlying the activity of this compound involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of various kinases involved in cancer progression.
  • Receptor Binding : Interaction with specific receptors that modulate cellular pathways associated with disease processes.

Case Studies

Several studies have explored the biological activity of pyrazolo derivatives:

  • Anticancer Efficacy : A study evaluating the cytotoxic effects of pyrazolo derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines found that certain compounds exhibited stronger cytotoxicity than standard treatments like cisplatin .
  • Synergistic Effects with Chemotherapy : Research has indicated that combining pyrazolo derivatives with traditional chemotherapeutics can enhance their efficacy against resistant cancer cell lines .

Q & A

Q. Q1. What are the key synthetic challenges in preparing pyrazolo[5,4-d]pyrimidine derivatives with ethylpiperazinyl substituents?

A1. The primary challenges include regioselectivity during cyclization and functionalization of the pyrimidine core. For example, introducing the 4-ethylpiperazinyl group requires precise control of reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions like over-alkylation. A validated approach involves:

  • Cyclocondensation : Using barbituric acids or pyrazol-5-amines with aldehydes under solvent-free conditions to form the pyrazolo-pyrimidine scaffold .
  • Substitution : Reacting the scaffold with 1-(2-methylphenyl) precursors and ethylpiperazine derivatives in dry acetonitrile or dichloromethane, followed by recrystallization (e.g., ethanol or acetonitrile) for purification .
  • Characterization : IR spectroscopy (C-N stretch at 1,250–1,350 cm⁻¹) and ¹H NMR (piperazinyl protons at δ 2.4–3.1 ppm, pyrazole protons at δ 7.2–8.1 ppm) confirm structural integrity .

Advanced Synthesis & Optimization

Q. Q2. How can computational methods improve the regioselectivity of pyrazolo[5,4-d]pyrimidine functionalization?

A2. Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) can predict reactive sites and optimize conditions:

  • Step 1 : Use density functional theory (DFT) to model transition states and identify low-energy pathways for ethylpiperazinyl substitution at the 4-position .
  • Step 2 : Apply machine learning to experimental datasets (e.g., solvent polarity, catalyst loading) to narrow optimal parameters (e.g., POCl₃ at 120°C for cyclization) .
  • Step 3 : Validate predictions with experimental spectral data (e.g., absence of unwanted regioisomers in ¹H NMR) .

Pharmacological Evaluation

Q. Q3. What in vitro models are suitable for assessing the biological activity of this compound?

A3. Focus on target-specific assays based on structural analogs:

  • Anticancer Activity : Use MTT assays against human cancer cell lines (e.g., MCF-7, HepG2) to evaluate cytotoxicity, with IC₅₀ values compared to reference drugs like doxorubicin .
  • Enzyme Inhibition : Test inhibitory effects on carbonic anhydrase I/II (hCA I/II) or phosphodiesterases using fluorometric assays, given the piperazinyl group’s affinity for metalloenzyme active sites .
  • Antibacterial Screening : Employ disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values correlated to lipophilicity (logP) .

Analytical Method Development

Q. Q4. How to resolve spectral ambiguities in characterizing this compound’s derivatives?

A4. Combine advanced spectroscopic techniques:

  • ²D NMR (HSQC, HMBC) : Assign quaternary carbons (e.g., pyrimidine C-4 at δ 160–165 ppm) and confirm piperazinyl connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Detect molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₂N₆: m/z 343.1892) and fragment patterns (e.g., loss of ethylpiperazine moiety) .
  • X-ray Crystallography : Resolve regiochemical uncertainties (e.g., substitution at pyrazole vs. pyrimidine positions) using single-crystal data .

Mechanistic & Structural Studies

Q. Q5. What strategies elucidate the role of the ethylpiperazinyl group in modulating bioactivity?

A5. Use structure-activity relationship (SAR) studies:

  • Analog Synthesis : Replace ethylpiperazine with N-benzylpiperazine or fluorophenylpiperazine to assess electronic/steric effects .
  • Molecular Docking : Simulate binding poses with target proteins (e.g., hCA II) to identify critical interactions (e.g., hydrogen bonding with piperazinyl NH) .
  • Thermodynamic Profiling : Measure binding affinities (e.g., ITC) and correlate with substituent hydrophobicity (ClogP) .

Data Contradiction & Reproducibility

Q. Q6. How to address discrepancies in reported synthetic yields for pyrazolo-pyrimidine derivatives?

A6. Investigate variables impacting reproducibility:

  • Purity of Starting Materials : Use HPLC to verify precursors (e.g., 1-(2-methylphenyl)pyrazol-5-amine ≥98% purity) .
  • Reaction Atmosphere : Compare yields under inert (N₂) vs. ambient conditions to rule out oxidation side reactions .
  • Catalyst Source : Test commercial vs. in-house POCl₃ batches for moisture content (Karl Fischer titration) .

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